molecular formula C12H9N3O2 B2598324 4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol CAS No. 443636-20-2

4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

Cat. No. B2598324
CAS RN: 443636-20-2
M. Wt: 227.223
InChI Key: UKOOZFNJFQWFMK-UHFFFAOYSA-N
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Description

“4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” is a compound that contains an oxazolo[4,5-b]pyridine core . Oxazolo[4,5-b]pyridines are known to be one of the most attractive bicyclic hetero-aromatic motifs, with analgesic, anti-inflammatory, anti-pyretic, and antifungal properties .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, acetylation and benzoylation of oxazolo[4,5-b]pyridin-2(3H)-ones, 2-phenyloxazolo[4,5-b]pyridines were realized via reactions catalyzed with palladium .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H9N3O2 . The InChI string is InChI=1S/C12H9N3O2/c13-7-1-2-10 (16)8 (5-7)12-15-9-6-14-4-3-11 (9)17-12/h1-6,16H,13H2 . The Canonical SMILES is C1=CC (=C (C=C1N)C2=NC3=C (O2)C=CN=C3)O .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 227.22 g/mol . It has a XLogP3 value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Future Directions

Oxazole derivatives, including “4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol”, have shown a wide range of pharmacological activities and are considered as functional lead molecules in modern medicinal chemistry . Therefore, future research could focus on the design and synthesis of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-7-3-4-9(16)8(6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOOZFNJFQWFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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